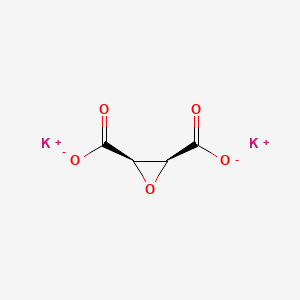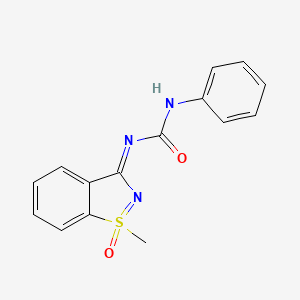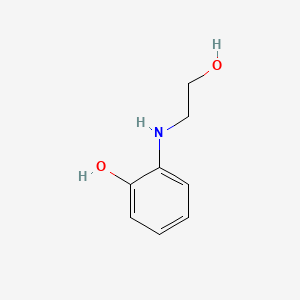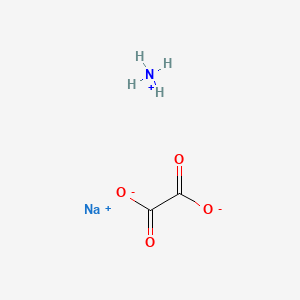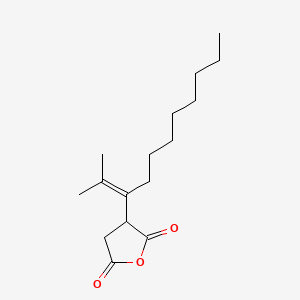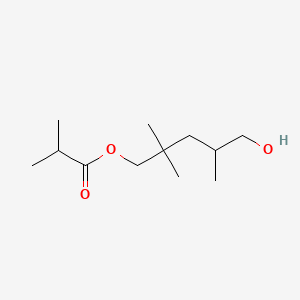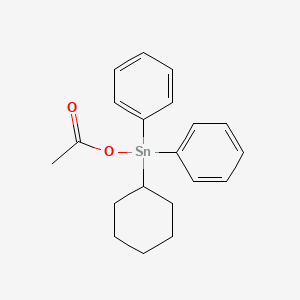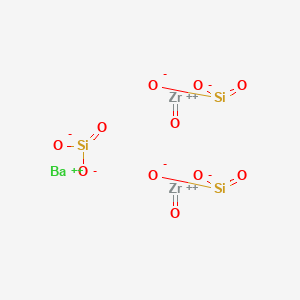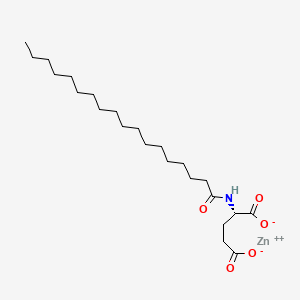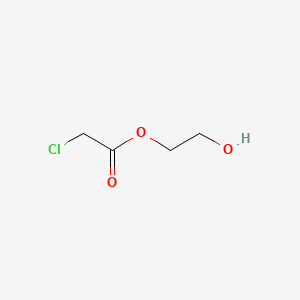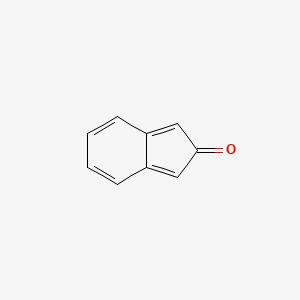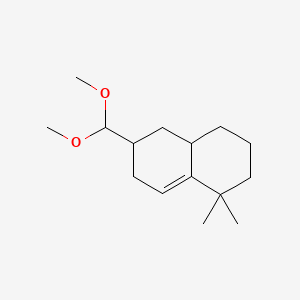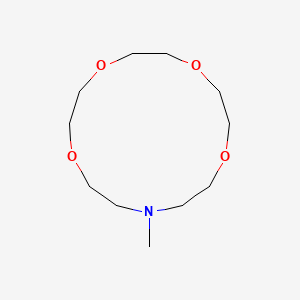
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C11H23NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear polyetheramines. One common method includes the reaction of a linear polyetheramine with a methylating agent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an organic solvent such as hexane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: Used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, forming a stable ring complex. This complexation can alter the chemical and physical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states .
Molecular Targets and Pathways: The primary molecular targets are metal ions, and the pathways involved include coordination chemistry and ion transport mechanisms .
Comparación Con Compuestos Similares
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the methyl group at the 13th position.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure, which can affect its complexation properties.
Uniqueness: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to the presence of the methyl group at the 13th position, which can influence its reactivity and complexation behavior. This structural modification can enhance its ability to form stable complexes with specific metal ions, making it valuable in targeted applications .
Propiedades
Número CAS |
69978-46-7 |
|---|---|
Fórmula molecular |
C11H23NO4 |
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3 |
Clave InChI |
ZZTUQRGZHCSJDO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


